4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide is a chemical compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom and a sulfonamide group. Its molecular formula is C₇H₁₂BrN₃O₂S, with a molar mass of approximately 282.16 g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and industrial processes. The presence of the bromine atom enhances its reactivity, while the sulfonamide group is known for its significant biological roles, making this compound a subject of interest in drug development and other scientific research fields.
The synthesis of 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide typically involves the reaction of 4-bromo-1H-pyrazole with N,N-tetramethylsulfonamide. A common synthetic route employs sodium hydride as a base in a polar aprotic solvent such as dimethylformamide. This method facilitates nucleophilic substitution reactions that lead to the formation of the desired sulfonamide compound. In industrial applications, similar synthetic routes may be adapted for larger-scale production while optimizing yield and purity through advanced techniques like continuous flow reactors.
The molecular structure of 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide features a pyrazole ring substituted with a bromine atom at one position and a sulfonamide group at another. The structural uniqueness arises from the combination of these substituents, which contributes to its reactivity and biological activity.
4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide exhibits significant reactivity due to its functional groups. The compound has been studied for various chemical reactions, particularly those involving enzyme inhibition and receptor binding studies. Its ability to inhibit specific enzymes makes it an interesting candidate for therapeutic applications.
The compound's reactivity can be attributed to:
The mechanism of action for 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide primarily involves its role as an enzyme inhibitor. Research indicates that pyrazoles can exhibit anti-inflammatory, antibacterial, antimalarial, and anticancer properties. The compound's interactions with biological targets are facilitated by its ability to bind effectively to specific receptors or active sites in enzymes .
The physical and chemical properties of 4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide contribute significantly to its functionality in various applications.
4-Bromo-N,N,3,5-tetramethyl-1H-pyrazole-1-sulfonamide finds applications across various scientific fields:
This compound's unique structure and reactivity make it a valuable subject for further exploration in therapeutic applications and other scientific research contexts .
The synthesis of 4‑bromo‑N,N‑dimethyl‑1H‑pyrazole‑1‑sulfonamide relies on precise regioselective pyrazole ring construction. The Knorr pyrazole synthesis (1883) remains foundational, leveraging hydrazine hydrate and 1,3‑dicarbonyl equivalents to form 3,5‑disubstituted pyrazoles. For the target scaffold, pentane‑2,4‑dione and hydrazine hydrate undergo exothermic condensation in methanol at 25–35°C, yielding 3,5‑dimethyl‑1H‑pyrazole quantitatively [2]. Subsequent N‑alkylation at the pyrazole ring’s N1 position is critical for directing sulfonylation. Optimization studies demonstrate that potassium tert-butoxide in THF (1.8 equiv) with methyl iodide (1.3 equiv) achieves 78% yield of 1,3,5‑trimethyl‑1H‑pyrazole after 16 hours—significantly higher than NaH/DMF (55%) or NaOH/CH₃CN (20%) [2] [10]. This regioselectivity arises from the kinetic preference for deprotonation at N1 due to steric and electronic factors.
Table 1: Optimization of Pyrazole N‑Alkylation Conditions
Base | Solvent | Time (h) | Yield (%) |
---|---|---|---|
Potassium tert-butoxide | THF | 16 | 78 |
NaH | DMF | 12 | 55 |
NaOH | CH₃CN | 32 | 20 |
K₂CO₃ | DMF | 32 | 15 |
Electrophilic bromination at the pyrazole C4 position exploits the ring’s electron‑rich character. Following N‑alkylation, bromine (Br₂) or N‑bromosuccinimide (NBS) in inert solvents (CCl₄ or CHCl₃) facilitates halogenation. The C4 site is favored due to:
Sulfonylation introduces the ‑SO₂NMe₂ group at N1, replacing the methyl group from earlier intermediates. Key steps include:
Solvent optimization is crucial: chloroform gives 90% yield of sulfonyl chloride, while DCM yields only 40–78% under identical conditions. The dimethylamine step requires stoichiometric base to scavenge HCl, preventing sulfonamide decomposition [2].
Table 2: Sulfonylation Efficiency Under Different Conditions
Sulfonyl Chlorinating Reagent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
Chlorosulfonic acid + SOCl₂ | Chloroform | 60 | 90 |
Chlorosulfonic acid | DCM | 25–30 | 40 |
Chlorosulfonic acid | Chloroform | 25–30 | 48 |
Modern techniques enhance efficiency in pyrazole sulfonamide synthesis:
Purifying 4‑bromo‑N,N‑dimethyl‑1H‑pyrazole‑1‑sulfonamide poses challenges:
Characterization employs multimodal techniques:
Table 3: Key Spectral Signatures of 4‑Bromo‑N,N‑dimethyl‑1H‑pyrazole‑1‑sulfonamide
Technique | Key Signals |
---|---|
IR (KBr) | 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) |
¹H NMR (400 MHz) | 2.82 ppm (s, 6H, N(CH₃)₂), 2.38 ppm (s, 3H, CH₃) |
¹³C NMR | 105.8 ppm (C‑Br), 38.5 ppm (N(CH₃)₂) |
MS (ESI) | [M+H]⁺ m/z 254.0 (C₅H₈BrN₃O₂S) |
Compound Names Mentioned:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1